Bds-Pt

Description

Bds-Pt (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): XLOGP3 = 2.15, WLOGP = 0.78 .

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Synthetic route: Prepared via Suzuki-Miyaura cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a THF/water solvent system at 75°C for 1.33 hours .

Its synthetic accessibility score (2.07) suggests moderate ease of synthesis .

Propriétés

IUPAC Name |

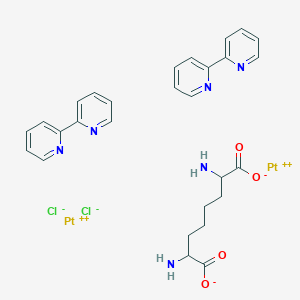

2,7-diaminooctanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQCSXHCKLNFZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N6O4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930423 | |

| Record name | Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-49-2 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminosuberic acid platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of platinum-based compounds typically involves the coordination of platinum ions with various ligands. One common method is the use of metal-organic chemical deposition (MOCD), which involves the deposition of platinum nanoparticles onto a support material using a platinum precursor such as platinum acetylacetonate. This process occurs at moderate temperatures (around 350°C) in a tubular furnace with an inert gas supply at high pressure .

Another method involves the impregnation of platinum onto a support material, such as activated carbon, using a platinum precursor solution. The reduction of the platinum precursor can be achieved using hydrogen gas or liquid-phase reduction methods .

Industrial Production Methods

In industrial settings, platinum-based compounds are often produced using large-scale chemical vapor deposition (CVD) or MOCD methods. These methods allow for the controlled deposition of platinum onto various substrates, resulting in high-purity platinum compounds with well-defined properties. The choice of method depends on the desired application and the specific properties required for the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Platinum-based compounds undergo various types of chemical reactions, including:

Oxidation: Platinum compounds can be oxidized to form higher oxidation states, which are often used in catalytic applications.

Reduction: Reduction reactions can convert platinum compounds to lower oxidation states or elemental platinum.

Substitution: Ligand substitution reactions involve the replacement of one ligand with another, altering the properties of the platinum compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions can yield elemental platinum or lower oxidation state compounds. Substitution reactions result in new platinum complexes with different ligands.

Applications De Recherche Scientifique

Platinum-based compounds have a wide range of scientific research applications, including:

Chemistry: Platinum compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.

Industry: Platinum compounds are used in the production of electronic components, fuel cells, and sensors due to their excellent conductivity and catalytic properties

Mécanisme D'action

The mechanism of action of platinum-based compounds varies depending on their specific application. In medicinal chemistry, platinum compounds exert their effects by binding to DNA and forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective in cancer cells, which have high rates of division .

In catalytic applications, platinum compounds facilitate chemical reactions by providing active sites for reactants to interact, lowering the activation energy and increasing reaction rates. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Bds-Pt belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability |

|---|---|---|---|---|---|

| This compound (CAS 1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15* | 0.24* | Unknown |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.27 | 3.02† | 0.12† | No |

*Assumed identical to this compound due to identical molecular formula.

†Estimated based on increased halogenation.

Key Observations:

- Halogenation Effects: Increased halogen atoms (e.g., dichloro substitution) elevate molecular weight and Log P, reducing solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher Log P (3.02 vs. 2.15) but lower solubility (0.12 vs. 0.24 mg/mL) .

- Bioavailability: this compound’s BBB permeability distinguishes it from analogues with similar halogenation patterns, likely due to optimized steric and electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.